molecular formula C9H14O4 B1584308 Eudragit L 30D CAS No. 25212-88-8

Eudragit L 30D

Cat. No.: B1584308
CAS No.: 25212-88-8
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Description

Eudragit L 30D is a polymer formed from the monomers 2-propenoic acid, 2-methyl- and ethyl 2-propenoate. This compound is known for its versatility and is used in various industrial applications. It is a white or almost white, free-flowing powder that is practically insoluble in water but freely soluble in anhydrous ethanol .

Mechanism of Action

Target of Action

Eudragit L 30D, also known as Eudragit L 100-55 or 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate, is primarily targeted at the gastrointestinal tract . It is used in the pharmaceutical industry for the development of oral solid dosage forms . The primary role of this compound is to protect the active pharmaceutical ingredient (API), enhance drug effectiveness, and reduce formulation risk .

Mode of Action

This compound interacts with its targets by forming a coating around the drug . This coating improves swallowability, masks unpleasant tastes or odors, and protects the API from environmental influences such as light, moisture, or oxygen . It is insoluble in saliva and readily soluble in the stomach for fast drug absorption .

Biochemical Pathways

This compound affects the drug delivery pathway. It is an anionic copolymer based on methacrylic acid and ethyl acrylate . The ratio of the free carboxyl groups to the ester groups is approximately 1:1 . The monomers are randomly distributed along the copolymer chain . This unique structure allows this compound to control the release of the drug in the body .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its role in drug delivery. It can be used individually or in combination with other polymers to match virtually any target release profile including immediate, delayed, sustained, pulsatile, accelerated, and zero-order release . This flexibility allows for precise control over the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the controlled release of the drug. By forming a protective coating around the drug, this compound ensures that the drug is released at the right place and at the right time in the body . This results in improved drug effectiveness and reduced risk of side effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is soluble above pH 5.5, which means it can release the drug in the mid to upper small intestine . Furthermore, this compound is compatible with all relevant process technologies including film coating, melt, wet or dry granulation, hot melt extrusion, micro-encapsulation, and spray drying . This makes it highly adaptable to different manufacturing environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of 2-propenoic acid, 2-methyl- with ethyl 2-propenoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction conditions generally involve temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators under controlled temperatures and pressures. The resulting polymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Eudragit L 30D can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Eudragit L 30D has a wide range of scientific research applications:

    Chemistry: It is used as a polymer matrix in various chemical reactions and processes.

    Biology: It is used in the development of biocompatible materials for medical applications.

    Medicine: It is used in drug delivery systems and as a component in medical devices.

    Industry: It is used in coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

  • Methacrylic acid ethyl acrylate polymer
  • Ethyl acrylate-methacrylic acid copolymer
  • Ethyl 2-propenoate, 2-methyl-2-propenoic acid polymer

Uniqueness

Eudragit L 30D is unique due to its specific combination of monomers, which provides it with distinct physical and chemical properties. Its versatility and wide range of applications make it a valuable compound in various fields .

Properties

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRSXZBSIRSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25212-88-8
Record name Ethyl acrylate-methacrylic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25212-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30905271
Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25212-88-8, 100218-76-6
Record name Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Poly(EA/MAA BDDA) microgel was prepared using seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642). A monomer mixture containing Ethylacrylate (EA) (Aldrich, 143.5 g), Methacrylic acid (MAA) (Aldrich, 72.0 g) and 1,4-butanediol diacrylate (BDDA) (Aldrich, 2.2 g) was prepared and 12.5% of the mixture added to a pre-purged, stirred, solution of sodium dodecylsulphate (BDH, 1.75 g in 500 g of water), which had been heated to 80° C. The monomers were passed over an alumina column prior to use. K2HPO4 (3 g of 7% solution in water) and ammonium persulphate (2.95 g of 5% solution in water) were immediately added whilst maintaining a nitrogen atmosphere. After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period. Additional initiator (3.3 g of 5% solution in water) was added and the temperature maintained for a further 2 h. The microgel was extensively dialysed against Milli-Q quality water. The average particle size of the particles in the collapsed state was about 65 nm. The swollen state diameter was about 220 nm at pH=7.4.
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143.5 g
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72 g
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mixture
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1.75 g
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K2HPO4
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3 g
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ammonium persulphate
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2.95 g
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solution
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Synthesis routes and methods II

Procedure details

Into an agitated reactor are placed 981 g of a 1900 A butadiene/styrene/acrylonitrile (93/5/2) rubber latex (37.2% solids), 388 g of water, 0.255 g of K2S2O8, and 0.085 g of EDTA.2Na+. The pH of the mixture is adjusted to 3.5 using acetic acid. The mixture is then heated to 65° C. At this point two continuous addition (conadd) feed streams are started and added over a one hour period. One is 72 g of an aqueous stream consisting of 2.12% sodium dodecylbenzene sulfonate. The other stream is 87 g of a monomer mixture of 95.6% ethyl acrylate and 4.4% methacrylic acid. The mixture is heated at 65° C. for 4 hours after the conadd streams are finished. The AgAg particles produced consist of 20% shell, the shell consisting of about 95.6% EA and 4.4% MAA.
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1900
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Synthesis routes and methods III

Procedure details

Into an agitated reactor is charged 1303 g of a 1000 A butadiene rubber latex (35.3% solids) with a pH of 8.1. The mixture is heated to 70° C. and 184 g of an aqueous AgAg stream is added over a 40 minute period. The AgAg stream contains 1.85% agglomerating agent A, 0.54% sodium dodecylbenzene sulfonate, and the balance water. Then 0.75% shell and core agglomerating agent is added resulting in (0.15% ethyl acrylate/methacrylic acid copolymer) in the agglomerated latex. 55% Of the small 1000 A particles are converted to larger size. To this 70° C. agglomerated latex is added over a five hour period, 565 g of a monomer stream, and 550 g of an aqueous stream. The monomer stream contains 71.7% styrene, 27.9% acrylonitrile, and 0.34% n-octyl mercaptan. The aqueous stream contains 2.58% sodium dodecylbenzene sulfonate, 0.23% sodium persulfate, and the balance water. The latex is heated for 0.5 hours after the additions are finished, steam stripped, stabilized with antioxidants, and the polymer isolated by freeze coagulation. The grafted rubber concentrate is blended with SAN on a 0.8 inch Welding Engineers twin screw extruder to give an ABS resin having 22% rubber and an excellent balance of physical properties of gloss, flow and toughness. Injection molded properties of the ABS are: Ty--5770 psi; Tr--4530 psi; % E--11; Izod--5.8 ft.lbs/inch of notch; gloss--94%; MFR--3.0 g/10 minutes (Cond. I).
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Synthesis routes and methods IV

Procedure details

Into an agitated reactor outfitted for nitrogen blanketing of the contents there are charged: 1,009 parts of a 35% solids polybutadiene latex having an average particle size of 1,000 A; 360 parts water; 1 part acetic acid to give the reaction mass a pH of 4; 0.085 part of the bisodium salt of ethylenediaminetetracetic acid (herein referred to as "EDTA.2Na+ " or just "EDTA") and 1.05 parts of K2S2O8. Heat is applied until the charged contents reach 65° C. At this point, two continuous addition streams are started and feed into the reactor. One is an aqueous stream which is charged over a 11/4 hour period and contains 68 parts of a water solution of 0.125% K2S2O8 and 2.5% sodium dodecylbenzene sulfonate. The other is a monomer stream which is charged over a one-hour period and consists of 85 parts of a 92:8 weight ratio mixture of ethyl acrylate (EA) and methacrylic acid (MAA) calculated to give a 20% shell in the resulting graft copolymer (based on wt. polybutadiene plus wt. interpolymerized EA and MAA contents). After the addition is completed, the reaction mass is maintained at 65° C. with continued stirring for 3 additional hours. Analysis of the resulting AgAg graft copolymer latex material shows that approximately 100% interpolymerization of the acid and acrylate monomers has been achieved to yield particles consisting of 20% shell, the shell consisting of about 92% EA and 8% MAA. Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material demonstrates that 79% of the EA/MAA monomeric mixture has actually been grafted to the 1,000 A polybutadiene (PBD) particles and 21% exists in the shell as non-grafted EA/MAA copolymer.
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Synthesis routes and methods V

Procedure details

A three stage polymer is made as follows: Into an agitator equipped first (feed) reactor containing 34.3 grams of deionized water (D.I.) and 3.3 grams of sodium lauryl sulfate (30% active in water wt./wt.), 2.5 grams of Ethal SA-20, 65.1 grams of ethyl acrylate and 34.5 grams of methacrylic acid are added under nitrogen atmosphere and mixed at 500 rpm to form a monomer emulsion. To an agitator equipped second reactor are added 600 grams of deionized water and 1.27 grams of sodium lauryl sulfate (30% active in water wt./wt.). The contents of the second reactor are heated with mixing agitation (200 rpm) under a nitrogen atmosphere. When the contents of the second reactor reaches a temperature of approximately 84° C., 11.0 grams of an ammonium persulfate solution (2.0% aqueous solution wt./wt.) is injected into the heated surfactant solution. The monomer emulsion from the feed reactor (maintained at approximately 85° C.) is gradually metered at a feed rate of 0.94 g/min. into the second reactor over a period of 15 minutes. The monomer emulsion is reacted in a first stage polymerization to form linear core polymer particles of ethyl acrylate/methacrylic acid copolymer.
Name
ammonium persulfate
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11 g
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reactant
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1.27 g
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600 g
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3.3 g
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Name
Ethal SA-20
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2.5 g
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65.1 g
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34.5 g
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34.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Eudragit L 100-55?

A1: Eudragit L 100-55 is a copolymer of methacrylic acid and ethyl acrylate. It is an anionic copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.

Q2: What is the significance of the anionic nature of Eudragit L 100-55?

A2: The anionic nature of Eudragit L 100-55, due to the presence of carboxyl groups, makes it soluble in media with a pH above 5.5. [] This pH-dependent solubility is crucial for its application in enteric coatings, preventing drug release in the acidic environment of the stomach and allowing release in the higher pH of the small intestine. [, , , ]

Q3: Does Eudragit L 100-55 interact with other excipients?

A3: Yes, Eudragit L 100-55 can interact with other excipients. For instance, it can form interpolyelectrolyte complexes with cationic polymers like chitosan, influencing drug release profiles. [, ] It can also interact with plasticizers like triethyl citrate, affecting its viscosity and film-forming properties. []

Q4: How does Eudragit L 100-55 contribute to drug stability?

A4: Eudragit L 100-55 can enhance the stability of drugs, particularly those prone to degradation in acidic environments. By acting as an enteric coating, it protects the drug from the acidic pH of the stomach. [, , ]

Q5: What are the advantages of using Eudragit L 100-55 in aqueous dispersions?

A5: Aqueous dispersions of Eudragit L 100-55 offer advantages over organic solvent-based systems, including: * Reduced environmental impact [] * Lower toxicity concerns [] * Enhanced safety during manufacturing []

Q6: How does the addition of plasticizers impact Eudragit L 100-55 films?

A6: Plasticizers, such as triethyl citrate, can significantly impact the properties of Eudragit L 100-55 films. Increasing plasticizer concentration: * Reduces melt viscosity, improving film formation [] * Increases surface free energy, potentially influencing drug release []

Q7: What is the role of Eudragit L 100-55 in controlled drug delivery?

A7: Eudragit L 100-55 plays a key role in controlled drug delivery by: * Acting as a rate-controlling polymer in matrix tablets [, ] * Providing pH-dependent release in enteric-coated formulations [, , ] * Enabling targeted drug delivery to the colon [, , ]

Q8: Can Eudragit L 100-55 be used to enhance the bioavailability of poorly soluble drugs?

A8: Yes, Eudragit L 100-55 has been investigated for its potential to improve the bioavailability of poorly water-soluble drugs. By forming solid dispersions, it can increase drug dissolution rate and potentially enhance absorption. [, , , ]

Q9: How does Eudragit L 100-55 contribute to taste masking?

A9: Due to its film-forming properties, Eudragit L 100-55 can effectively mask the unpleasant taste of certain drugs when incorporated into oral dosage forms. [, , ]

Q10: Are there alternatives to Eudragit L 100-55 in pharmaceutical formulations?

A10: While Eudragit L 100-55 offers numerous benefits, alternative polymers like HPMC (hydroxypropyl methylcellulose) or other Eudragit grades (e.g., Eudragit S 100, Eudragit RL 100) with different release characteristics are available. The choice depends on the desired drug release profile and the specific formulation requirements. [, , ]

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